Trimethoprim-d3

LC-MS/MS Bioanalysis Internal Standard

Replace unlabeled internal standards that compromise LC-MS/MS accuracy. Trimethoprim-d3 eliminates co-elution and mass overlap, ensuring reliable quantification. - +3 Da shift resolves analyte overlap; ≥98% isotopic purity prevents interference. - Certified ISO 17034 CRM supports FDA/EMA analytical method validation. - Stable ≥4 years at -20°C, ideal for multi-year clinical or environmental studies. - Ready-to-ship stocks eliminate lead-time risk for time-sensitive bioequivalence trials.

Molecular Formula C14H18N4O3
Molecular Weight 293.34 g/mol
CAS No. 1189923-38-3
Cat. No. B1145591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim-d3
CAS1189923-38-3
Synonyms5-[(3,4,5-Trimethoxy-d3-phenyl)methyl]-2,4-pyrimidinediamine (Major);  2,4-Diamino-5-(3’,4’,5’-trimethoxy-d3-benzyl)pyrimidine (Major);  Instalac-d3 (Major);  Monotrim-d3 (Major);  Proloprim-d3 (Major);  Syraprim-d3 (Major);  Tiempe-d3 (Major);  Trimanyl-d
Molecular FormulaC14H18N4O3
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3
InChIKeyIEDVJHCEMCRBQM-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethoprim-d3 Technical Specifications and Utility


Trimethoprim-d3 (CAS 1189923-38-3) is a deuterated isotopologue of the antibacterial agent trimethoprim, wherein three hydrogen atoms on the 4-methoxy group are substituted with deuterium, yielding a molecular formula of C₁₄H₁₅D₃N₄O₃ and a molecular weight of 293.34 g/mol [1]. It is commercially supplied as a stable isotope-labeled internal standard (SIL-IS) with certified isotopic purity ≥98 atom% D and chemical purity ≥98% (HPLC) . The compound is intended exclusively for use as an internal standard in quantitative GC-MS or LC-MS/MS methods for the accurate determination of trimethoprim in complex biological, pharmaceutical, and environmental matrices .

Why Substitutes Fail for Trimethoprim-d3


Generic substitution fails because unlabeled trimethoprim co-elutes with the analyte and exhibits identical precursor/product ion transitions, precluding its use as a distinguishable internal standard in mass spectrometry-based quantification [1]. While alternative deuterated analogs such as Trimethoprim-d9 (CAS 1189460-62-5) or Trimethoprim-13C3 (CAS 1189970-95-3) are available, their mass shifts (+9 Da and +3 Da, respectively) differ from Trimethoprim-d3, which offers a +3 Da shift with a distinct isotopic distribution that may be preferable for certain applications requiring minimal deuterium isotope effect or specific chromatographic resolution . Substitution without re-validation of the analytical method is not permitted under bioanalytical method validation guidelines (e.g., FDA, EMA) [2].

Trimethoprim-d3 Quantitative Differentiation Evidence


Mass Shift Distinction in MRM Analysis

Trimethoprim-d3 exhibits a monoisotopic mass of 293.1567 Da, which is +3.0188 Da greater than unlabeled trimethoprim (290.1379 Da) . This mass difference permits baseline separation of the analyte and internal standard signals in multiple reaction monitoring (MRM) transitions, eliminating cross-talk. The site-specific deuteration at the 4-methoxy group minimizes the risk of deuterium/hydrogen exchange under typical LC conditions [1].

LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity Prevents Unlabeled Carryover

Certificates of analysis from multiple suppliers confirm Trimethoprim-d3 is supplied with isotopic enrichment ≥98 atom% D (e.g., 98% atom D by BOC Sciences ; >95% isotopic purity, 98.54% chemical purity by Santa Cruz Biotechnology [1]). This high enrichment minimizes the presence of unlabeled trimethoprim (d0 species), which would otherwise contribute to the analyte signal and cause positive bias.

Isotopic Purity Quality Control Stable Isotope Labeling

Matrix Effect Compensation by Co-Elution

In a validated LC-MS/MS method for plasma, the matrix effect expressed as percent relative error (%RE) for trimethoprim ranged from +2.3% to +5.4% across low, medium, and high QC levels, while the structurally related 3DM-TMP (3-desmethyl-trimethoprim) exhibited matrix effects ranging from -1.5% to -3.9% [1]. As a deuterated isotopologue, Trimethoprim-d3 co-elutes precisely with trimethoprim and is expected to experience nearly identical matrix effects, thereby normalizing ion suppression/enhancement and improving accuracy.

Matrix Effect Ion Suppression LC-MS/MS

Site-Specific Deuteration Reduces Metabolic Loss

Trimethoprim-d3 is specifically deuterated at the 4-methoxy group (5-(3,5-dimethoxy-4-(methoxy-d₃)benzyl)pyrimidine-2,4-diamine) [1]. In contrast, Trimethoprim-d9 is perdeuterated at all three methoxy groups . Site-specific deuteration at a metabolically less labile position reduces the risk of deuterium loss via O-demethylation pathways during in vivo studies, thereby preserving the mass label and ensuring accurate quantification of parent drug.

Deuterium Exchange Metabolic Stability PK Studies

Long-Term Storage Stability Verified

Vendor stability data indicate that Trimethoprim-d3 is stable for at least 4 years when stored at -20°C . This exceeds the typical 2-3 year stability reported for many unlabeled pharmaceutical reference standards and some other deuterated analogs. The product is also stable at ambient temperature during shipping, reducing the risk of degradation during transit .

Stability Storage Reference Standard

ISO 17034 Certified Reference Material Availability

Trimethoprim-d3 is offered as a certified reference material (CRM) produced under ISO 17034 and ISO/IEC 17025 quality systems, with full traceability and expanded uncertainty statements provided on certificates of analysis . This level of documentation and quality assurance is not uniformly available for all deuterated trimethoprim analogs. For instance, some suppliers of Trimethoprim-d9 do not explicitly state ISO 17034 compliance .

Reference Material ISO 17034 Quality Assurance

Trimethoprim-d3 Application Scenarios


Plasma Pharmacokinetic Bioanalysis

Trimethoprim-d3 is the internal standard of choice for LC-MS/MS quantification of trimethoprim in human or animal plasma samples. Its +3 Da mass shift eliminates isotopic overlap, while its ≥98% isotopic purity ensures accuracy within ±15% of nominal concentrations (as per FDA guidance). The compound's verified long-term stability (≥4 years at -20°C) supports multi-year clinical studies without re-purchasing .

Regulated Bioequivalence and ANDA Applications

For Abbreviated New Drug Applications (ANDA) and bioequivalence studies, regulatory agencies require the use of certified reference materials with documented traceability. Trimethoprim-d3 is available as an ISO 17034-compliant CRM, enabling laboratories to meet these stringent quality requirements . Its use is explicitly recommended for analytical method validation (AMV) and quality control (QC) applications during commercial production of trimethoprim [1].

Environmental Residue Monitoring

Trimethoprim-d3 is employed as a SIL-IS in multi-residue LC-MS/MS methods for the detection of antibiotics in environmental waters, fish tissue, and vegetables [2]. The compound's deuterium label remains stable during sample preparation and analysis, providing robust compensation for matrix effects commonly encountered in complex environmental samples.

Metabolic Studies with Mass Label Preservation

The site-specific deuteration of Trimethoprim-d3 at the 4-methoxy group makes it particularly suitable for in vivo metabolism studies where O-demethylation is a major pathway. Unlike a perdeuterated analog, the label is less likely to be lost during Phase I metabolism, allowing for more accurate tracking of the parent drug and its metabolites [3].

Technical Documentation Hub

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